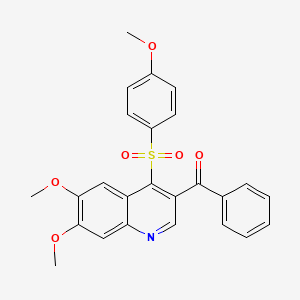

3-benzoyl-6,7-dimethoxy-4-(4-methoxybenzenesulfonyl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-benzoyl-6,7-dimethoxy-4-(4-methoxybenzenesulfonyl)quinoline is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzoyl group, two methoxy groups, and a methoxybenzenesulfonyl group attached to the quinoline core, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzoyl-6,7-dimethoxy-4-(4-methoxybenzenesulfonyl)quinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3,4-dimethoxyaniline with benzoyl chloride to form 3-benzoyl-6,7-dimethoxyaniline. This intermediate is then subjected to cyclization with a suitable reagent, such as phosphorus oxychloride (POCl3), to form the quinoline core. Finally, the sulfonylation of the quinoline derivative with 4-methoxybenzenesulfonyl chloride yields the target compound .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be essential to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-benzoyl-6,7-dimethoxy-4-(4-methoxybenzenesulfonyl)quinoline can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The benzoyl group can be reduced to a hydroxyl group.

Substitution: The methoxy and sulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroxyquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-benzoyl-6,7-dimethoxy-4-(4-methoxybenzenesulfonyl)quinoline has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-benzoyl-6,7-dimethoxy-4-(4-methoxybenzenesulfonyl)quinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzoyl and sulfonyl groups can interact with the active sites of enzymes, while the methoxy groups can enhance the compound’s binding affinity and selectivity. The exact molecular targets and pathways involved would require further experimental validation .

Comparison with Similar Compounds

Similar Compounds

4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.

6,7-dimethoxy-3,4-dihydroisoquinoline: Used in the synthesis of various heterocyclic compounds.

Coumarin derivatives: Widely studied for their biological properties and synthetic versatility.

Uniqueness

3-benzoyl-6,7-dimethoxy-4-(4-methoxybenzenesulfonyl)quinoline stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzoyl and sulfonyl groups allows for diverse chemical modifications, making it a versatile scaffold for drug development and other applications.

Biological Activity

3-benzoyl-6,7-dimethoxy-4-(4-methoxybenzenesulfonyl)quinoline is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This compound features several functional groups that enhance its potential as a therapeutic agent. The focus of this article is to explore its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | [6,7-dimethoxy-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone |

| Molecular Formula | C₁₈H₁₈N₁O₆S |

| CAS Number | 866895-69-4 |

This compound's unique combination of benzoyl and sulfonyl groups allows for various chemical modifications, enhancing its biological activity.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. A study evaluating various quinoline compounds demonstrated that those with similar structural features to this compound showed promising in vitro anticancer activity against breast cancer, skin cancer, and neuroblastoma cells. For instance, compounds with a similar sulfonamide moiety displayed IC₅₀ values ranging from 30.71 µM to 82.53 µM compared to Doxorubicin as a reference drug .

Case Study:

A specific investigation into the structure-activity relationship (SAR) of quinolines revealed that the presence of methoxy groups significantly enhances anticancer efficacy by improving binding affinity to cancer cell receptors .

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. The compound has been explored for its potential as an enzyme inhibitor, which could disrupt bacterial growth. In vitro studies have shown that compounds with similar structures exhibit moderate to strong antibacterial effects against various strains of bacteria .

Anti-inflammatory Properties

The anti-inflammatory potential of quinoline derivatives is another area of interest. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation. Preliminary studies suggest that this compound may exert such effects through specific interactions with inflammatory mediators.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition: The compound may bind to active sites on enzymes involved in cancer cell proliferation and inflammation.

- Receptor Modulation: Interaction with specific receptors can alter cellular signaling pathways critical for tumor growth and immune response.

- Chemical Reactivity: The presence of multiple functional groups enhances the compound's ability to undergo further reactions that could lead to more potent derivatives.

Comparison with Similar Compounds

To better understand the unique properties of this compound, a comparison with other related quinoline derivatives is useful:

| Compound | Anticancer Activity (IC₅₀) | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | TBD | Moderate | Moderate |

| 7-chloroquinoline derivatives | 64.41 µM (breast cancer) | Strong against S. aureus | Moderate |

| Coumarin derivatives | Variable | Strong against Gram-positive bacteria | High |

This table illustrates that while this compound shows promising activity, further research is needed to fully elucidate its potential compared to established compounds.

Properties

IUPAC Name |

[6,7-dimethoxy-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO6S/c1-30-17-9-11-18(12-10-17)33(28,29)25-19-13-22(31-2)23(32-3)14-21(19)26-15-20(25)24(27)16-7-5-4-6-8-16/h4-15H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAFZBGUQPKVQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.